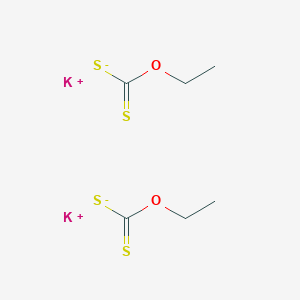
Potassium O-ethyl carbonodithioate; Potassium O-ethyl dithiocarbonate; Potassium ethylxanthate; Potassium ethylxanthogenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium xanthate is an organosulfur compound widely used in various industrial applications. It is a yellowish salt formed by the reaction of an alcohol with carbon disulfide in the presence of an alkali. The term “xanthate” is derived from the Greek word “xanthos,” meaning yellow, which refers to the yellow precipitate formed when potassium ethyl xanthate reacts with copper sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium xanthate is synthesized through a process called xanthation. This involves the reaction of an alcohol with carbon disulfide in the presence of potassium hydroxide. The general reaction is as follows:
ROH+CS2+KOH→ROCS2K+H2O
For example, potassium ethyl xanthate is produced by reacting ethanol with carbon disulfide and potassium hydroxide . The reaction typically occurs at room temperature and is highly efficient, yielding a yellowish solid product.
Industrial Production Methods
In industrial settings, the production of potassium xanthate involves a similar process but on a larger scale. The raw materials, including the alcohol, carbon disulfide, and potassium hydroxide, are mixed in large reactors. The reaction is carefully controlled to ensure high purity and yield. The resulting product is then purified and dried to obtain the final potassium xanthate .
Chemical Reactions Analysis
Types of Reactions
Potassium xanthate undergoes various chemical reactions, including:
Oxidation: Potassium xanthate can be oxidized to form dixanthogen.
Hydrolysis: In acidic conditions, potassium xanthate hydrolyzes to form alcohol and carbon disulfide.
Substitution: It can react with metal ions to form metal xanthates, which are used in flotation processes.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide.
Hydrolysis: Occurs in the presence of acids such as hydrochloric acid.
Substitution: Involves metal salts like copper sulfate or zinc sulfate.
Major Products Formed
Dixanthogen: Formed during oxidation.
Alcohol and Carbon Disulfide: Formed during hydrolysis.
Metal Xanthates: Formed during substitution reactions.
Scientific Research Applications
Potassium xanthate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a flotation agent in mineral processing.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the mining industry for the extraction of metals like copper, lead, and zinc.
Mechanism of Action
Potassium xanthate exerts its effects through various mechanisms:
Comparison with Similar Compounds
Potassium xanthate is part of a family of xanthates, each with unique properties and applications:
Sodium Ethyl Xanthate: Known for its strong collecting power in flotation processes.
Sodium Amyl Xanthate: Used for the flotation of sulfide ores and precious metals.
Potassium Amyl Xanthate: Similar to potassium xanthate but with different alkyl groups, making it suitable for specific applications.
Each xanthate has distinct properties that make it suitable for particular applications, highlighting the versatility and importance of these compounds in various industries .
Properties
Molecular Formula |
C6H10K2O2S4 |
|---|---|
Molecular Weight |
320.6 g/mol |
IUPAC Name |
dipotassium;ethoxymethanedithioate |
InChI |
InChI=1S/2C3H6OS2.2K/c2*1-2-4-3(5)6;;/h2*2H2,1H3,(H,5,6);;/q;;2*+1/p-2 |
InChI Key |
MUICMZBALSJOJP-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=S)[S-].CCOC(=S)[S-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















